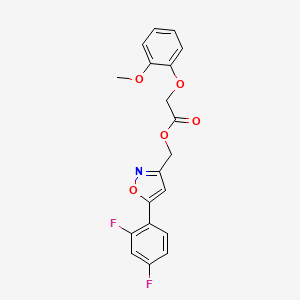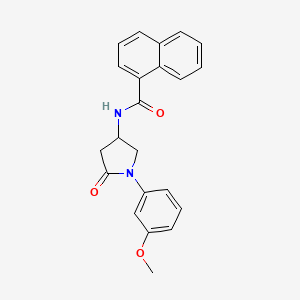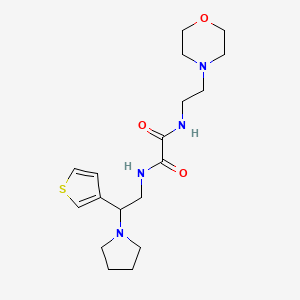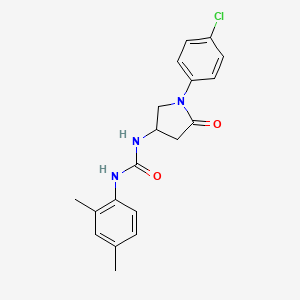
(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate” is a chemical compound with the molecular formula C19H15F2NO5 and a molecular weight of 375.328. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole derivatives have been synthesized as EPAC antagonists . The structure-activity relationship (SAR) studies revealed that further modifications at the 3-positions, 4-positions, 5-positions of the phenyl scaffold and the 5-position of the isoxazole ring could lead to potential EPAC1 and EPAC2 inhibitors .Scientific Research Applications
Crystallography and Structural Analysis
Studies on related compounds demonstrate the utility of crystallography in understanding molecular conformation and interactions. For example, research on methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate highlights the structural elucidation of tetrazole derivatives through crystallographic techniques, revealing isomeric products and their configurations (Lee, Ryu, & Lee, 2017). This approach could be applied to analyze the crystal structure of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate," offering insights into its physical properties and potential material applications.
Spectral-Luminescent Properties
Investigations into the spectral-luminescent properties of related compounds, such as 2-(2,6-Difluorophenyl)-5-phenyl-[2-acetyl(benzoyl)oxyphenyl]-1,3,4-oxadiazoles, can inform on the potential optical applications of the compound of interest. These studies explore the fluorescence and photostability characteristics of oxadiazole derivatives, suggesting possible uses in optical materials and fluorescent probes (Mikhailov et al., 2018).
Synthetic MethodologiesResearch on the synthesis and functionalization of isoxazole derivatives, such as the development of novel modified Strobilurin derivatives with antimicrobial and cytotoxicity properties, provides a foundation for synthetic approaches that could be applied to the compound (Sridhara et al., 2011). These methodologies can be crucial for exploring the chemical reactivity and potential bioactivity of "this compound."
Biological Applications
Although direct studies on the biological applications of "this compound" are not found, research on structurally related compounds, such as oxadiazole and isoxazoline derivatives, indicates potential antimicrobial, antifungal, and cytotoxic activities. These findings suggest that further investigation into the bioactivity of the compound of interest could be fruitful (Kaya et al., 2017).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-16-4-2-3-5-17(16)25-11-19(23)26-10-13-9-18(27-22-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRAKVULOHGKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)
![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanoic acid](/img/structure/B2796225.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2796226.png)





![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)
![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)
![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)

![(3-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B2796243.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)